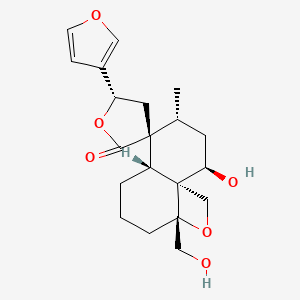
Montanin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Montanin D is a furanoid diterpene of the clerodane type, isolated from the bitter fraction of the aerial parts of Teucrium montanum L., a plant native to Bulgaria . This compound is known for its unique structure, which includes a furan ring and a γ-lactone, making it a subject of interest in various scientific fields.
Métodos De Preparación
Montanin D is primarily isolated from natural sources, specifically from Teucrium montanum L. The isolation process involves extracting the bitter fraction of the plant’s aerial parts, followed by purification using chromatographic techniques . The structure of this compound is established through spectral evidence and chemical transformations, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Análisis De Reacciones Químicas
Montanin D undergoes several types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups in this compound allows it to undergo oxidation reactions, forming ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols from its ketone or aldehyde groups.
Substitution: The furan ring in this compound can participate in electrophilic substitution reactions, leading to various substituted derivatives.
Acetylation: The hydroxyl groups in this compound can be acetylated using acetic anhydride in pyridine, resulting in acetylated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Montanin D has several scientific research applications:
Chemistry: this compound is used as a model compound for studying the reactivity of furanoid diterpenes and their derivatives.
Biology: The biological activity of this compound, including its potential antimicrobial and anti-inflammatory properties, is of interest in biological research.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
Mecanismo De Acción
The mechanism of action of Montanin D involves its interaction with various molecular targets and pathways. The furan ring and γ-lactone moiety in this compound are believed to play a crucial role in its biological activity. These structural features allow this compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes .
Comparación Con Compuestos Similares
Montanin D is part of a family of furanoid diterpenes, which includes compounds like Montanin A, Montanin B, and Montanin C . These compounds share a similar clerodane skeleton but differ in the functional groups attached to the core structure. For example:
Montanin A: Lacks the furan ring present in this compound.
Montanin B: Contains additional hydroxyl groups compared to this compound.
Montanin C: Has a different arrangement of functional groups, leading to variations in its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of a furan ring and a γ-lactone, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(2aR,5'S,5aS,6R,7R,9R,9aR)-5'-(furan-3-yl)-9-hydroxy-2a-(hydroxymethyl)-7-methylspiro[1,3,4,5,5a,7,8,9-octahydronaphtho[1,8a-b]oxete-6,3'-oxolane]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-12-7-16(22)20-11-25-18(20,10-21)5-2-3-15(20)19(12)8-14(26-17(19)23)13-4-6-24-9-13/h4,6,9,12,14-16,21-22H,2-3,5,7-8,10-11H2,1H3/t12-,14+,15-,16-,18+,19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPEGUHIBSSSY-NZMLQMEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C23COC2(CCCC3C14CC(OC4=O)C5=COC=C5)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@]23CO[C@@]2(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2533945.png)
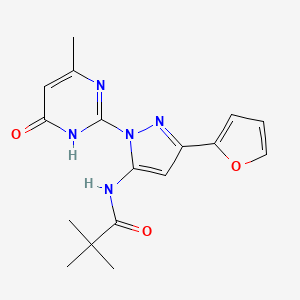
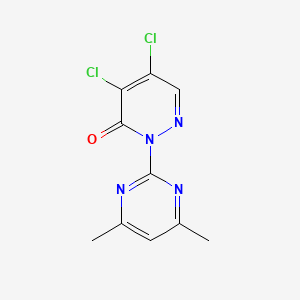
![6-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2533949.png)
![N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2533951.png)
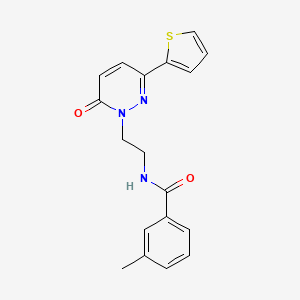
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2533955.png)
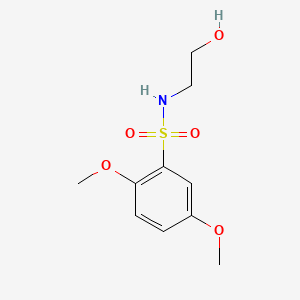
![N-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2533958.png)
![4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine](/img/structure/B2533960.png)
![2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2533961.png)
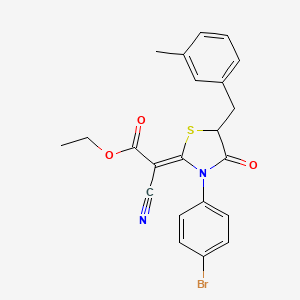
![N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2533963.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2533966.png)
